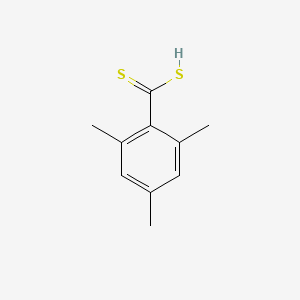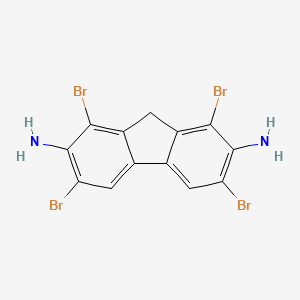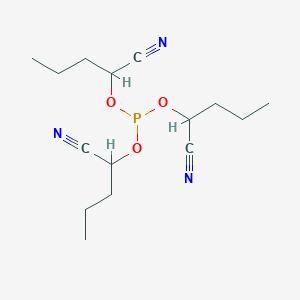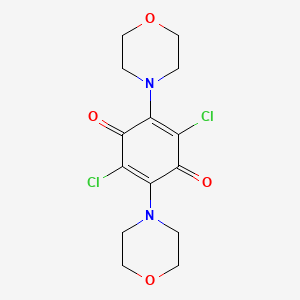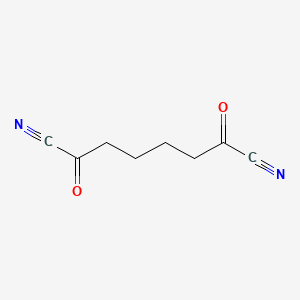
Hexanedioyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioyl cyanide, also known as adiponitrile, is an organic compound with the formula (CH₂)₄(CN)₂. It is a colorless liquid that is used primarily as a precursor to nylon-6,6, a type of polyamide. The compound is significant in the chemical industry due to its role in the production of synthetic fibers and plastics.
準備方法
Synthetic Routes and Reaction Conditions: Hexanedioyl cyanide can be synthesized through several methods:
Hydrocyanation of Butadiene: This is the most common industrial method. Butadiene reacts with hydrogen cyanide in the presence of a nickel catalyst to form this compound.
Electrochemical Reduction of Glutaronitrile: Another method involves the electrochemical reduction of glutaronitrile in the presence of a suitable catalyst.
Industrial Production Methods: The hydrocyanation of butadiene is the primary industrial method. This process involves:
- Reacting butadiene with hydrogen cyanide in the presence of a nickel catalyst.
- The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.
化学反応の分析
Types of Reactions: Hexanedioyl cyanide undergoes several types of chemical reactions:
Hydrolysis: It can be hydrolyzed to adipic acid, which is another precursor for nylon production.
Reduction: It can be reduced to hexamethylenediamine, another important intermediate in nylon-6,6 production.
Polymerization: It can undergo polymerization reactions to form polyamides.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and an acid or base catalyst.
Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst such as nickel or palladium.
Polymerization: Requires specific catalysts and conditions depending on the desired polymer.
Major Products Formed:
Adipic Acid: Formed through hydrolysis.
Hexamethylenediamine: Formed through reduction.
Nylon-6,6: Formed through polymerization with hexamethylenediamine.
科学的研究の応用
Hexanedioyl cyanide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Primarily used in the production of nylon-6,6, which is used in textiles, automotive parts, and various consumer goods.
作用機序
Hexanedioyl cyanide exerts its effects primarily through its chemical reactivity. It can undergo hydrolysis, reduction, and polymerization reactions, which are essential for its role in nylon production. The compound’s molecular targets and pathways involve its interaction with catalysts and reagents that facilitate these reactions.
類似化合物との比較
Hexanedioyl cyanide can be compared with other similar compounds such as:
Hexanedioic Acid (Adipic Acid): Both are precursors in nylon production, but hexanedioic acid is formed through the hydrolysis of this compound.
Hexamethylenediamine: Another key intermediate in nylon-6,6 production, formed through the reduction of this compound.
Glutaronitrile: A related nitrile compound that can be electrochemically reduced to this compound.
Uniqueness: this compound is unique due to its dual nitrile groups, which make it a versatile intermediate in the synthesis of various compounds, particularly in the production of nylon-6,6.
特性
CAS番号 |
80317-75-5 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
hexanedioyl dicyanide |
InChI |
InChI=1S/C8H8N2O2/c9-5-7(11)3-1-2-4-8(12)6-10/h1-4H2 |
InChIキー |
GMWJWHSWXXYTTA-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)C#N)CC(=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


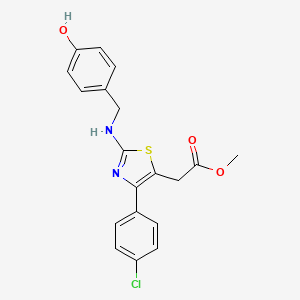

methanone](/img/structure/B14436616.png)
![(NE)-N-[(1Z)-1-(3,4-dimethylphenyl)-1-hydroxyiminododecan-2-ylidene]hydroxylamine](/img/structure/B14436622.png)
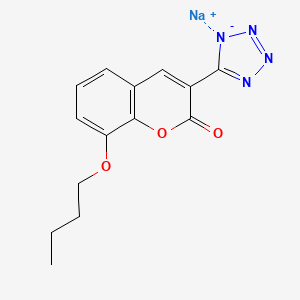
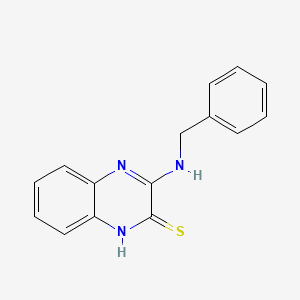
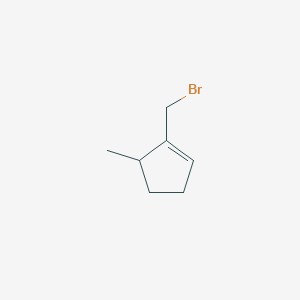
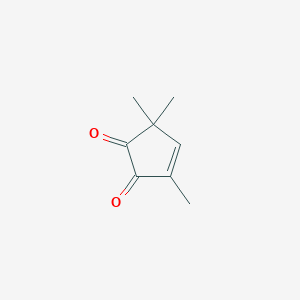
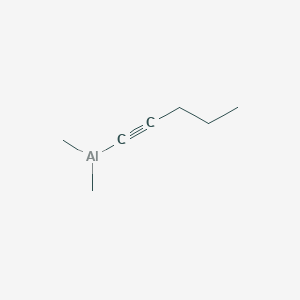
![4,4'-Dihexyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14436639.png)
